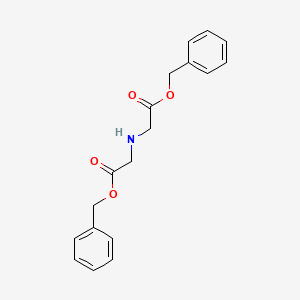

Dibenzyl iminodiacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

benzyl 2-[(2-oxo-2-phenylmethoxyethyl)amino]acetate |

InChI |

InChI=1S/C18H19NO4/c20-17(22-13-15-7-3-1-4-8-15)11-19-12-18(21)23-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 |

InChI Key |

IFFNKUZALINZOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Iminodiacetate and Its Congeners

Direct Synthesis Strategies for the Dibenzyl Iminodiacetate (B1231623) Core Structure

Direct synthetic routes to the dibenzyl iminodiacetate core often involve the formation of the central nitrogen-carbon bonds through condensation reactions, the modification of dibenzyl amine precursors, or the functionalization of the carboxylate groups.

Condensation reactions are a cornerstone in the synthesis of α,α'-imino dicarboxylic acids and their esters, such as this compound. These reactions typically involve the formation of an imine intermediate from an amine and a carbonyl compound, which is then further elaborated. wikipedia.org

A prominent example is the Ugi five-center-four-component reaction (5C-4CR), which can utilize α-amino acids as bifunctional starting materials to produce 1,1'-iminodicarboxylic acid derivatives in high yields (97–99%). mdpi.com The mechanism involves the condensation of the amino group of the α-amino acid with an aldehyde to form an imine. mdpi.com This is followed by the α-addition of an isocyanide and subsequent intramolecular reaction to form an O-acylamide intermediate. mdpi.com

Another approach involves the phenol-Mannich condensation. For instance, dicesium iminodiacetate, generated in situ from iminodiacetic acid, can undergo efficient phenol-Mannich condensations with various phenols. nsf.gov The resulting cesium salts can then be directly alkylated to furnish the corresponding diesters. nsf.gov This method provides a direct route to N-(2-hydroxybenzyl)iminodiacetate diesters from simple phenols and iminodiacetic acid. nsf.gov

The synthesis of imines, key intermediates in these condensation reactions, can also be achieved through various other methods, including the reaction of organic azides with metal carbenoids and the condensation of carbon acids with nitroso compounds. wikipedia.org

Catalytic hydrogenation is a widely used method for the reduction of various functional groups and is particularly relevant in the synthesis of amines from precursors like nitriles and imines. drhazhan.com This approach can be applied to the synthesis of this compound by starting with suitable precursors that can be hydrogenated to form the dibenzyl amine core.

For example, the catalytic hydrogenation of benzonitrile (B105546) can produce benzylamine (B48309), a precursor to dibenzylamine. google.com By employing a skeleton nickel catalyst, the reaction can proceed at temperatures between 15-100 °C and pressures of 2-12 MPa, achieving high yields of benzylamine (up to 98%). google.com Further alkylation of the resulting benzylamine can lead to dibenzylamine, which can then be functionalized to yield this compound.

The selective hydrogenation of nitroarenes in the presence of other sensitive functional groups is another valuable strategy. nih.gov Robust and reusable iron catalysts have been developed that permit the selective hydrogenation of nitroarenes to anilines, which can then be used in the synthesis of imines and subsequent reduction to the desired amine. nih.gov

Esterification is a fundamental reaction for the synthesis of this compound, converting the carboxylic acid groups of iminodiacetic acid into their corresponding benzyl (B1604629) esters. libretexts.org The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com

The synthesis of this compound can begin with iminodiacetic acid, which is first esterified before further functionalization. uga.edu This esterification can be challenging, and various acid activation protocols may be required to achieve the desired product. rsc.org

An alternative approach involves the alkylation of pre-formed iminodiacetate salts. For instance, dicesium iminodiacetate can be alkylated with bromomethyl esters in DMF to furnish the corresponding diesters. nsf.gov This method has been successfully applied to the synthesis of (acyloxy)methyl N-(2-hydroxybenzyl)iminodiacetate diesters. nsf.gov

Furthermore, the development of novel esterification reactions, such as the reaction between carboxylic acids and amine-derived Katritzky salts, provides an automatable alternative to traditional methods. rsc.org This protocol is tolerant of a wide range of functional groups and can be performed in a one-pot procedure directly from the free amine. rsc.org

Theoretical calculations have been employed to understand the reaction barriers for esterification versus amidation in the synthesis of related copolymers, providing insights into controlling the final product structure. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of stereochemically pure this compound derivatives is crucial for applications where specific stereoisomers exhibit desired biological activity or properties. This is often achieved through the use of chiral starting materials or auxiliaries that direct the stereochemical outcome of the reaction.

A primary strategy for stereoselective synthesis is the use of enantiomerically pure starting materials. nih.gov For example, enantiomerically pure lactates and α-amino acid esters can be reacted to yield stereochemically defined α,α'-imino dicarboxylic acid derivatives. lookchem.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org For instance, the alkylation of chiral glycine (B1666218) derivatives possessing an axially chiral BINOL auxiliary can produce a variety of enantiomerically pure uncommon α-amino acids. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary in the alkylation of carbonyl compounds, where the stereochemistry of the addition is directed by the methyl group of the auxiliary. wikipedia.org

The use of chiral auxiliaries is a well-established and versatile method, often providing a reliable route to enantiomerically pure products, as the resulting diastereomers can be easily separated. williams.edu

Diastereoselective transformations aim to selectively form one diastereomer over others. This can be achieved by controlling the reaction conditions and the nature of the reactants.

For example, the conjugate addition of lithium amides to chiral α,β-unsaturated esters is an efficient method for preparing alicyclic β-amino acids in homochiral form. beilstein-journals.org The stereoselectivity of this Michael addition can be influenced by substituents on the reactants. beilstein-journals.org In some cases, a mixture of diastereomers is formed, which can then be separated. beilstein-journals.org

The ring-opening of epoxides with nucleophiles is another important transformation where diastereoselectivity is critical. beilstein-journals.org The substituents on the nitrogen atom of the epoxide precursor and the orientation of the oxirane ring can significantly influence the regioselectivity and stereoselectivity of the reaction. beilstein-journals.org For instance, the treatment of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane with amines can lead to a mixture of regioisomers, while using a different N-substituent can lead to a single adduct. beilstein-journals.org

DFT calculations can be a valuable tool to understand the mechanism of these transformations and explain the observed diastereoselectivity, as demonstrated in the reaction of α,β-unsaturated amides with methyl acrylate. rsc.org

Advanced Synthetic Strategies for Related Dibenzyl-Containing Ligands and Intermediates

Advanced synthetic methodologies provide access to a diverse range of dibenzyl-containing ligands and intermediates, expanding their utility in various chemical and biomedical applications. These strategies often focus on achieving higher yields, greater stereoselectivity, and the introduction of complex functionalities.

Nitro-Mannich Reactions in Dianion Chelator Synthesis

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that creates β-nitroamines through the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgnih.gov This reaction is particularly valuable for synthesizing precursors to mesocyclic chelating agents and other complex molecules. researchgate.net The synthetic utility of the nitro-Mannich reaction stems from the versatility of the resulting β-nitroamine products, which can be manipulated into various functional groups. wikipedia.org For instance, the nitro group can be reduced to an amine, yielding 1,2-diamines, or converted into a carbonyl group. wikipedia.org

The reaction mechanism involves the addition of a nitronate anion, formed from a nitroalkane, to an imine. wikipedia.org In the context of chelator synthesis, research groups have employed the nitro-Mannich reaction by reacting a vicinal secondary diamine, such as N,N'-dibenzyl-1,2-ethylenediamine, with formaldehyde (B43269) and a suitable nitroalkane. researchgate.net The iminium intermediate, generated in situ from the diamine and formaldehyde, reacts with the nitronate to form the β-nitroamine product. core.ac.uk This approach serves as a key step in building the carbon backbone of chelating agents designed to bind metal ions. The stereoselectivity of the reaction can often be controlled through the use of chiral catalysts, leading to the formation of specific diastereomers or enantiomers, which is crucial for the development of effective chelators. nih.govfrontiersin.org

Sequential Alkylation and Reductive Decyanation in Dibenzylaminoacetonitrile Chemistry

A versatile strategy for the synthesis of complex amine structures involves the sequential alkylation of N,N-dibenzylaminoacetonitrile followed by reductive decyanation. This approach leverages the cyano group as a temporary activating group, which facilitates the formation of new carbon-carbon bonds at the α-position before being removed. researchgate.netresearchgate.net This method has been successfully applied to the total synthesis of phenanthropiperidine and phenanthroquinolizidine alkaloids. researchgate.netacs.org

The process begins with the deprotonation of the carbon α to the nitrile in dibenzylaminoacetonitrile, creating a stabilized anion. This anion then acts as a nucleophile in a sequential alkylation process, reacting with various electrophiles, such as bromomethylphenanthrenes, to build a more complex carbon skeleton. researchgate.net This step can be performed iteratively to introduce multiple substituents. researchgate.net

Once the desired alkylations are complete, the cyano group is removed through reductive decyanation. psu.edu This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent. researchgate.netacs.org The mechanism for the decyanation of α-aminonitriles can proceed through an ionic pathway involving the formation of an iminium cation, which is then reduced by a hydride donor. psu.edu This sequence provides fully substituted homobenzylic amines, which are valuable intermediates for constructing heterocyclic systems and other target molecules. researchgate.net

Iminodiacetic Acid Grafting and Functionalization Techniques

Iminodiacetic acid (IDA) and its derivatives are frequently immobilized onto solid supports or chemically modified to create materials with specific functionalities, particularly for metal ion chelation. nih.govscience.gov These techniques are central to applications in separation science, catalysis, and biotechnology.

Grafting Techniques: IDA moieties can be attached to various substrates, including silica (B1680970) nanoparticles, graphene oxide (GO), and polymer monoliths, through a process known as grafting. nih.govscience.govrsc.org A common approach involves a post-grafting method where the substrate surface is first chemically modified to introduce reactive sites. rsc.org For instance, silica surfaces can be treated with silylating agents like 3-mercaptopropyltrimethoxysilane. researchgate.net This is followed by graft polymerization of monomers such as glycidyl (B131873) methacrylate (B99206) (GMA). science.govresearchgate.net The epoxy groups of the grafted poly(GMA) chains are then ring-opened by reacting with iminodiacetic acid, covalently linking the chelating group to the support. science.gov The density of the grafted IDA groups can be controlled by adjusting the polymerization conditions. science.gov These IDA-functionalized materials are effective adsorbents for heavy metal ions from aqueous solutions. nih.govrsc.org

Functionalization Techniques: Site-selective functionalization of the iminodiacetic acid molecule itself is another important strategy. This allows for the incorporation of IDA into larger molecules like peptides while preserving its chelating ability. A notable method employs hexafluoroacetone (B58046) as a bidentate protecting and activating agent for iminodiacetic acid. nih.gov This approach enables the synthesis of RGD-peptide mimetics both in solution and on solid phase, demonstrating its utility in creating complex biomolecules. nih.gov

Synthesis of Phosphopeptides Incorporating Iminodiacetate Groups

The incorporation of iminodiacetate (IDA) groups into peptides, particularly phosphopeptides, has emerged as a strategy for designing high-affinity ligands for specific protein domains. nih.govchapman.edu These IDA-containing peptides can act as valuable tools for studying protein-substrate interactions and for developing potential therapeutic agents. uri.edu

The synthesis of these modified peptides is typically carried out using solid-phase peptide synthesis. nih.govchapman.edu The IDA group is often introduced at the N- or C-terminal lysine (B10760008) residues of a peptide sequence. nih.govchapman.edu For example, in the synthesis of ligands for the Src SH2 domain, a phosphopeptide sequence like pTyr-Glu-Glu-Ile (pYEEI) is assembled, and lysine residues appended to the sequence are functionalized with IDA. nih.govchapman.edu Research has shown that peptides containing two IDA groups, one at each terminus, can exhibit significantly higher binding affinity to their target protein domain compared to the unmodified parent peptide. nih.govchapman.edu The presence of the IDA groups introduces metal-chelating sites, which can influence the peptide's conformation and interaction with the target protein. nih.govchapman.eduresearchgate.net

The characterization of these complex peptides often involves techniques such as fluorescence polarization assays to determine binding affinities and circular dichroism to study structural changes upon metal ion binding. nih.govchapman.edu

Green Chemistry Approaches in Iminodiacetate Production

The industrial production of iminodiacetate, a key chemical intermediate, has traditionally relied on methods that pose environmental and safety concerns. However, significant progress has been made in developing greener, more sustainable synthetic routes. tmv.ac.inepa.gov

The conventional method for manufacturing disodium (B8443419) iminodiacetate (DSIDA) is the Strecker process. epa.govmatanginicollege.ac.in This synthesis requires hazardous reagents, including ammonia, formaldehyde, and acutely toxic hydrogen cyanide (HCN). epa.gov The process is also exothermic, creating a risk of runaway reactions, and generates a significant amount of waste that requires treatment. epa.govmatanginicollege.ac.in

A major advancement in green chemistry is the alternative DSIDA process developed by Monsanto, which won a Presidential Green Chemistry Challenge Award. epa.gov This method is based on the copper-catalyzed dehydrogenation of diethanolamine. epa.govmatanginicollege.ac.in This process offers several key advantages:

Safer Reagents: It avoids the use of highly toxic cyanide and formaldehyde, utilizing less toxic and less volatile raw materials. epa.gov

Inherent Safety: The dehydrogenation reaction is endothermic, which eliminates the danger of a runaway reaction. epa.govmatanginicollege.ac.in

Zero-Waste Potential: The process produces a high-quality product stream that, after filtering the recyclable catalyst, may not require further purification, minimizing waste. epa.gov

Other environmentally friendly approaches include the use of whole-cell biocatalysis, which employs microorganisms to hydrolyze iminodiacetonitrile, eliminating the need for heavy metal catalysts and high temperatures. Additionally, purification techniques like electrodialysis with bipolar membranes are being used to recover iminodiacetic acid from its salt solutions, reducing waste and improving product purity in an energy-efficient manner. researchgate.net

Spectroscopic Characterization and Elucidation of Dibenzyl Iminodiacetate

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of dibenzyl iminodiacetate (B1231623) and related structures reveals characteristic absorption bands that confirm its molecular framework.

Key vibrational modes observed in compounds structurally similar to dibenzyl iminodiacetate include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3015-3006 cm⁻¹. tandfonline.com Aliphatic C-H stretching vibrations appear in the ranges of 2990-2950 cm⁻¹ and 2907-2800 cm⁻¹. tandfonline.com For dibenzyl disulfide, a related compound, asymmetric and symmetric stretching of the -CH₂- groups are assigned to peaks around 3025 cm⁻¹ and 2970 cm⁻¹, respectively. mdpi.com

C=O Stretching: The carbonyl group (C=O) of the ester functional group is one of the most characteristic absorptions in the IR spectrum. For esters, this strong band typically appears around 1700 cm⁻¹. libretexts.org In related amide structures, the C=O stretch is also prominent. ikm.org.my

C-N Stretching: The stretching vibration of the C-N bond in the imino group is another key feature.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzyl (B1604629) groups' aromatic rings are found in the 1635-1440 cm⁻¹ region. tandfonline.com

N-H Bending: In related secondary amine structures, N-H bending vibrations can be observed. For instance, in some Mannich bases, N-H vibrations are seen at 3276 cm⁻¹. tandfonline.comtandfonline.com

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-O stretching, C-C skeletal vibrations, and various bending modes, which are unique to the specific molecule. libretexts.orgikm.org.my For example, C=C double bonds in a pyridine (B92270) ring have been identified at 1234 cm⁻¹ and 1028 cm⁻¹. ikm.org.my

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra of molecules like dibenzyl disulfide, providing a detailed assignment of the observed experimental bands to specific vibrational modes. mdpi.comresearchgate.net

Interactive Data Table: Characteristic IR Absorptions for Functional Groups Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3015-3006 tandfonline.com |

| Aliphatic C-H | Stretching | 2990-2950, 2907-2800 tandfonline.com |

| Carbonyl (Ester) | Stretching | ~1700 libretexts.org |

| Aromatic C=C | Stretching | 1635-1440 tandfonline.com |

| N-H | Bending | ~3276 tandfonline.comtandfonline.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed atomic structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms in this compound can be determined.

For this compound, the expected NMR signals would include:

¹H NMR:

Benzyl Protons: The protons on the aromatic rings of the benzyl groups would appear as multiplets in the aromatic region, typically between δ 7.2 and 7.5 ppm. rsc.org The benzylic protons (-CH₂-) adjacent to the ester oxygen would likely resonate as a singlet around δ 5.2-5.4 ppm. rsc.org

Iminodiacetate Protons: The protons of the methylene (B1212753) groups (-CH₂-) attached to the nitrogen atom would appear as a singlet, with a chemical shift influenced by the electronegativity of the nitrogen and the carbonyl groups.

¹³C NMR:

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 165-170 ppm. rsc.orgredalyc.org

Aromatic Carbons: The carbons of the benzene (B151609) rings would show multiple signals in the aromatic region (approximately δ 127-136 ppm). rsc.org

Benzylic Carbon: The carbon of the benzylic -CH₂- group would resonate around δ 66-67 ppm. rsc.org

Iminodiacetate Carbons: The carbons of the methylene groups attached to the nitrogen would have a distinct chemical shift.

Dynamic NMR (DNMR) studies on related amino alcohols and amides have been used to investigate conformational changes and internal motions, such as phenyl group rotation. nih.gov Such techniques could also be applied to study the solution conformation of this compound and its derivatives. liverpool.ac.ukdur.ac.uk Two-dimensional NMR experiments like COSY, HMQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and confirming the structural connectivity. redalyc.orgscielo.org.mx

Interactive Data Table: Expected NMR Chemical Shifts (ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.2-7.5 (multiplet) rsc.org | 127-136 rsc.org |

| Benzylic Protons (-CH₂-Ph) | 5.2-5.4 (singlet) rsc.org | 66-67 rsc.org |

| Iminodiacetate Protons (-N-CH₂-CO) | Varies | Varies |

| Carbonyl Carbon (C=O) | - | 165-170 rsc.orgredalyc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound can undergo fragmentation through various pathways, providing valuable structural information. gbiosciences.com Common fragmentation patterns for esters and amines include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Loss of the Alkoxy Group: Esters often fragment with the loss of the alkoxy group (-OR). In this case, the loss of a benzyloxy radical (C₆H₅CH₂O•) or a benzyl cation (C₆H₅CH₂⁺) would be expected. The benzyl cation would produce a prominent peak at m/z 91.

McLafferty Rearrangement: While less likely for this specific structure, this rearrangement is a characteristic fragmentation for esters with a γ-hydrogen.

Cleavage next to the Carbonyl Group: Fragmentation can occur on either side of the carbonyl group, leading to the loss of the benzyl group or other fragments. libretexts.org

The resulting mass spectrum would show a series of peaks corresponding to the m/z values of the various fragment ions. The most intense peak in the spectrum is called the base peak, which corresponds to the most stable fragment ion formed. libretexts.org By analyzing the masses of the fragments lost from the molecular ion, the different components of the molecule can be identified. youtube.com

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Metal Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzyl groups.

Aromatic compounds like this compound typically exhibit absorption bands in the UV region due to π → π* transitions of the benzene rings. researchgate.net These transitions usually result in a strong absorption band below 300 nm. The carbonyl groups of the ester functions may show a weak n → π* transition at a longer wavelength. ikm.org.my

UV-Vis spectroscopy is particularly useful for studying the formation of metal complexes with ligands like this compound. researchgate.netresearchgate.net The coordination of a metal ion to the iminodiacetate moiety can cause significant changes in the UV-Vis spectrum, such as shifts in the absorption maxima (λ_max) or changes in the molar absorptivity (ε). researchgate.netnih.gov These changes can be monitored to determine the stoichiometry and stability constants of the resulting metal complexes. science.govoup.com For instance, the complexation of Cu(II) with iminodiacetate ligands has been studied using UV-Vis spectroscopy. researchgate.net

X-ray Photoelectron Spectroscopy in Surface Chemistry Analysis of Dibenzyl Derivatives

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. wikipedia.orgresearchgate.net While not typically used for the bulk analysis of a pure compound like this compound, XPS is highly valuable for studying the surface chemistry of materials functionalized with dibenzyl or iminodiacetate derivatives. cea.frthermofisher.com

XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. wikipedia.org

Applications of XPS in the context of related molecules include:

Surface Functionalization: XPS can confirm the successful grafting of iminodiacetic acid (IDA) onto surfaces like silica (B1680970) or polymers. nih.govpsu.edu The appearance of characteristic N 1s and C 1s peaks at specific binding energies for the amine and carboxylate groups confirms the presence of the IDA moiety. psu.edu

Metal Chelation: XPS can be used to study the coordination of metal ions to surface-bound iminodiacetate groups. researchgate.net The binding energies of the N 1s, O 1s, and the metal's core level electrons will shift upon complexation, providing insight into the nature of the coordination. researchgate.netacs.org

Surface Chemistry of Dibenzyl Compounds: Studies on the surface chemistry of dibenzyl-disulfide on steel have utilized XPS to characterize the chemical composition of the surface layers under different conditions. nasa.gov

Interactive Data Table: Typical XPS Binding Energies for Relevant Functional Groups

| Element (Orbital) | Functional Group | Typical Binding Energy (eV) |

| C 1s | Hydrocarbon (C-C, C-H) | ~284.5 psu.edu |

| C 1s | Ether/Alcohol (C-O) | ~286.1 psu.edu |

| C 1s | Carboxylate (O=C-O) | ~288.3 psu.edu |

| N 1s | Amine/Imine | Varies |

| O 1s | Carbonyl/Ether | Varies |

Advanced Spectroscopic Techniques for Mechanistic and Electronic Structure Probing

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the mechanistic and electronic properties of this compound and its derivatives.

Resonance Raman and FT-IR Biospectroscopy: These techniques, often combined with DFT calculations, can provide detailed information about the vibrational modes and vibronic coupling within a molecule. oatext.com This can be particularly useful for studying the interaction of iminodiacetate-based ligands with biological molecules.

Time-Resolved Spectroscopy: Time-resolved absorption spectroscopy can be used to study the dynamics of excited states and photochemical reactions.

Advanced NMR Techniques: Solid-state NMR can be used to study the structure of this compound in the solid phase, providing information that complements solution-state NMR data. nih.gov Furthermore, advanced solution NMR techniques can be used to study weak intermolecular interactions and dynamic processes in detail.

Mechanistic Studies of Metal Complexation: Kinetic studies using techniques like stopped-flow UV-Vis spectrophotometry can elucidate the mechanism and rates of metal complex formation with iminodiacetate ligands. science.gov These studies can identify reaction intermediates and determine the factors that influence the reaction kinetics. science.gov

These advanced techniques, often used in combination, are crucial for a comprehensive understanding of the structure-property relationships of this compound and for designing new materials and applications based on this versatile compound.

Structural Analysis of Dibenzyl Iminodiacetate and Its Metal Complexes

Single-Crystal X-ray Diffraction Studies of Dibenzyl Iminodiacetate (B1231623) Compounds and Metal Adducts

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. While a publicly available crystal structure for Dibenzyl iminodiacetate itself is not readily found in the searched literature, the structure of a closely related derivative, 4-chlorophenyl[N-benzyliminodiacetate-O,O',N]borane, provides valuable insights into the conformational preferences and bonding characteristics of the N-benzyliminodiacetate moiety. researchgate.net This borane (B79455) compound features a bicyclic structure arising from an intramolecular N→B coordination bond. researchgate.net

The single-crystal X-ray diffraction study of 4-chlorophenyl[N-benzyliminodiacetate-O,O',N]borane reveals a distorted tetrahedral geometry around the boron atom. researchgate.netresearchgate.net The N-benzyliminodiacetate ligand coordinates to the boron center through the nitrogen atom and the two carboxylate oxygen atoms, forming a bicyclic system. researchgate.net

The intramolecular N→B coordination bond is a key feature of this structure. researchgate.netresearchgate.net The strength of this bond is influenced by the electronic properties of the substituent on the B-phenyl group. researchgate.net This is a common feature in this class of borane compounds, where the boron-nitrogen distances provide clear evidence for the B←N transannular interaction. researchgate.net

Selected bond lengths and angles for 4-chlorophenyl[N-benzyliminodiacetate-O,O',N]borane are presented in the table below, illustrating the geometry of the coordinated N-benzyliminodiacetate ligand.

Table 1: Selected Bond Lengths and Angles for 4-chlorophenyl[N-benzyliminodiacetate-O,O',N]borane

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| B-N | 1.679(2) |

| B-O(1) | 1.485(2) |

| B-O(2) | 1.481(2) |

| B-C(aromatic) | 1.593(3) |

| N-C(benzyl) | 1.501(2) |

| N-C(acetate) | 1.493(2) |

| C=O | 1.208(2) |

| **Bond Angles (°) ** | |

| O(1)-B-O(2) | 111.4(1) |

| O(1)-B-N | 99.8(1) |

| O(2)-B-N | 100.2(1) |

| C(aromatic)-B-N | 110.1(1) |

| B-N-C(benzyl) | 108.9(1) |

Data is for a closely related derivative and is presented for illustrative purposes.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 4-chlorophenyl[N-benzyliminodiacetate-O,O',N]borane, the crystal structure is stabilized by weak C—H⋯O and C—H⋯N interactions, which link the molecules into a three-dimensional network. researchgate.net

For chiral derivatives of this compound, determining the absolute configuration is crucial for understanding their stereospecific properties. Single-crystal X-ray diffraction is the most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule. This is typically achieved by analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.

While no specific example of a chiral this compound derivative with a determined absolute configuration was found in the searched literature, the general methodology would involve crystallizing a single enantiomer of the chiral derivative and collecting high-quality diffraction data. The presence of a "heavy" atom in the molecule can enhance the anomalous scattering effect, making the determination more precise.

Computational Crystallography and Theoretical Modeling of this compound Structures

Computational methods serve as a powerful complement to experimental X-ray diffraction. Techniques such as Density Functional Theory (DFT) can be used to optimize the geometry of this compound and its derivatives. nih.gov These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data to validate the structural model. nih.gov

Theoretical modeling can also be employed to study the nature of intermolecular interactions. By calculating the energies of different molecular packing arrangements, it is possible to predict the most stable crystal structure. Furthermore, computational tools can be used to generate and analyze Hirshfeld surfaces, providing a visual and quantitative understanding of the intermolecular contacts within the crystal. nih.gov For instance, in related imine compounds, a hybrid functional (B3LYP) method has been used to optimize molecular geometries. nih.gov

Solution State Conformation and Dynamics of this compound Derivatives

The conformation of molecules in solution can differ significantly from their solid-state structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation and dynamics of molecules in solution. copernicus.org For this compound derivatives, 1H and 13C NMR spectroscopy can provide information about the symmetry of the molecule and the chemical environment of the different nuclei. researchgate.net

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, which helps in elucidating the preferred conformation of the benzyl (B1604629) groups and the iminodiacetate backbone in solution. researchgate.net The study of N-substituted iminodiacetic acids has shown that these molecules can exist as multiple conformers in solution, and NMR can be used to determine their relative populations and the energy barriers for their interconversion. copernicus.org For the related N-benzyliminodiacetate borane derivatives, 1H, 13C, and 11B NMR have been used to confirm their bicyclic structure in solution. researchgate.net

Reactivity and Mechanistic Investigations of Dibenzyl Iminodiacetate Chemistry

Reaction Kinetics and Thermodynamic Studies of Dibenzyl Iminodiacetate (B1231623) Transformations

Detailed kinetic and thermodynamic data specifically for dibenzyl iminodiacetate transformations are not extensively documented in publicly available literature. However, valuable insights can be extrapolated from studies on analogous systems, such as the hydrolysis of other amino acid esters and the debenzylation of related compounds.

The hydrolysis of the benzyl (B1604629) ester groups in this compound can proceed under both acidic and basic conditions. The kinetics of these processes are influenced by factors such as temperature, pH, and the presence of catalysts. In related systems, the hydrolysis of α-amino-acid esters complexed with metal ions, such as copper(II)-iminodiacetate, has been shown to be significantly accelerated compared to the free esters. nih.gov For instance, the base hydrolysis of α-amino-acid esters in such complexes is enhanced by a factor of approximately 104. nih.gov This suggests that the iminodiacetate core can play a role in modulating the reactivity of the ester groups.

The following table summarizes representative kinetic data for the base hydrolysis of related amino acid esters, providing a comparative framework for understanding the potential reactivity of this compound.

| Compound | k_OH (M⁻¹s⁻¹) | Conditions |

| Glycine (B1666218) methyl ester in Cu(IMDA) complex | 1.2 x 10³ | pH-stat, aqueous solution |

| Glycine ethyl ester in Cu(IMDA) complex | 0.6 x 10³ | pH-stat, aqueous solution |

Data extrapolated from studies on related α-amino-acid ester complexes. nih.gov

Mechanistic Pathways of Dibenzyl Group Transformations

The benzyl groups in this compound are susceptible to a variety of transformations, including oxidative processes, nucleophilic attack, and rearrangements. The mechanistic pathways of these reactions are central to understanding and controlling the chemical behavior of the molecule.

The dibenzylamino moiety can undergo oxidation through several mechanistic pathways. One common pathway involves the abstraction of a hydride ion (H⁻) from one of the benzylic carbons, leading to the formation of a stabilized iminium cation. This process is often facilitated by organic oxidants such as quinones or oxoammonium ions. nsf.gov The resulting iminium species is then susceptible to nucleophilic attack, often by water, leading to the cleavage of a benzyl group and the formation of benzaldehyde (B42025) and the corresponding secondary amine.

Alternatively, oxidative debenzylation can proceed via a single electron transfer (SET) mechanism. researchgate.net In this pathway, an oxidant abstracts an electron from the nitrogen atom to form a radical cation. Subsequent deprotonation at the benzylic position and further oxidation can lead to the formation of an iminium ion, which then hydrolyzes as described above. The chemoselectivity of these oxidative processes can be influenced by the choice of oxidant and reaction conditions. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to chemoselectively debenzylate N-benzyl tertiary amines in the presence of other sensitive functional groups like O-benzyl ethers and esters. rsc.org

A proposed general mechanism for the oxidative debenzylation of N-benzyl amines is as follows:

Initiation: Single electron transfer from the nitrogen to the oxidant to form a radical cation.

Deprotonation: Loss of a proton from the benzylic position to form a radical.

Oxidation: A second oxidation step to form an iminium cation.

Hydrolysis: Nucleophilic attack by water on the iminium cation, followed by elimination to yield the debenzylated amine and benzaldehyde.

Metabolic N-dealkylation of N,N-dialkylamino moieties, a biologically relevant oxidative process, often proceeds via hydroxylation of the carbon atom attached to the nitrogen, catalyzed by cytochrome P450 enzymes. nih.gov This hydroxylated intermediate is unstable and spontaneously decomposes to the dealkylated amine and an aldehyde. nih.gov

The ester carbonyl groups of this compound are electrophilic centers and are susceptible to nucleophilic attack. The most common nucleophilic addition reaction is hydrolysis, which can be catalyzed by either acid or base.

Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com Subsequent collapse of this intermediate expels the benzyloxy alkoxide, which is a good leaving group, to form the carboxylate salt. This process is generally irreversible because the final deprotonation of the resulting carboxylic acid by the base drives the reaction to completion. chemistrysteps.comucoz.com

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, a molecule of benzyl alcohol is eliminated, and the carboxylic acid is regenerated. youtube.com

The benzyl groups on the nitrogen atom can exert a steric influence on the accessibility of the carbonyl centers to incoming nucleophiles. Furthermore, the electron-donating nature of the dibenzylamino group can slightly modulate the electrophilicity of the carbonyl carbons. In the context of peptide synthesis, where amino acids are protected, the choice of protecting groups is crucial as they can influence the stereochemical outcome of reactions. researchgate.net

While this compound is an ester, understanding the reverse reaction, esterification, provides insight into the stability and formation of the benzyl ester linkages. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example. youtube.com The mechanism involves protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water. youtube.com Various catalysts, including strong acids and N-bromosuccinimide, can promote this reaction. nih.govresearchgate.net

Etherification reactions involving benzyl groups, such as the Williamson ether synthesis, typically proceed via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from a benzyl halide. While not a direct transformation of this compound, understanding these mechanisms is relevant when considering potential side reactions or further modifications of the molecule.

Base-Induced Dealkylation Processes in Iminodiacetate Complexes

Base-induced dealkylation of the N-benzyl groups in this compound is a potential transformation, although less common than the cleavage of the ester groups. This process can be considered a form of N-dealkylation. mdpi.com In related systems, strong bases can promote the elimination of benzyl groups, particularly if there is a pathway to form a stable intermediate.

For instance, in the presence of a strong base, a proton can be abstracted from the benzylic carbon, forming a carbanion. While typically a high-energy intermediate, its formation can be facilitated if the negative charge can be stabilized. Subsequent rearrangement or reaction with an electrophile could then lead to the cleavage of the N-benzyl bond.

In the context of metal complexes of alkyl-N-iminodiacetates, the coordination of the iminodiacetate ligand to a metal ion can influence the reactivity of the alkyl groups. slu.seresearchgate.net The electronic properties of the metal center can affect the acidity of the protons on the carbons adjacent to the nitrogen. However, specific studies on the base-induced debenzylation of this compound complexes are limited. The hydrolysis of the ester groups is generally the more facile reaction under basic conditions. nih.gov

Coordination Chemistry of Dibenzyl Iminodiacetate

Ligand Design Principles and Chelating Tendencies of Dibenzyl Iminodiacetate (B1231623)

Dibenzyl iminodiacetate is a chelating ligand that features a central nitrogen atom bonded to two benzyl (B1604629) groups and two acetate arms. Its design principles are rooted in the well-established coordination chemistry of iminodiacetic acid (IDA), enhanced by the introduction of bulky benzyl substituents. These modifications significantly influence its chelating tendencies, steric profile, and the resulting architecture of its metal complexes.

Multidentate Nature and Chelate Ring Formation

This compound acts as a multidentate ligand, primarily coordinating to metal ions in a tridentate fashion through the central nitrogen atom and one oxygen atom from each of the two carboxylate groups. This coordination mode leads to the formation of two stable five-membered chelate rings, a common and favored arrangement in coordination chemistry due to its thermodynamic stability. The formation of these rings, known as the chelate effect, results in metal complexes that are significantly more stable than those formed with analogous monodentate ligands.

The fundamental structure of the iminodiacetate core dictates this tridentate binding. However, the presence of the two benzyl groups can introduce steric constraints that may influence the accessibility of the coordination sites and the conformation of the chelate rings.

Influence of the Dibenzyl Moiety on Ligand Properties and Coordination Geometry

The two benzyl groups attached to the nitrogen atom are the defining feature of this compound and exert a profound influence on its properties as a ligand. These bulky groups introduce significant steric hindrance around the metal center, which can affect:

Kinetic Stability: The steric hindrance provided by the benzyl groups can enhance the kinetic stability of the metal complexes by sterically protecting the metal center from substitution reactions with other ligands in the solution.

Solubility: The hydrophobic nature of the benzyl groups can increase the solubility of the metal complexes in organic solvents.

Topological Constraint and Ligand Architecture in Related Systems

The concept of topological constraint in coordination chemistry relates to how the connectivity and flexibility of a ligand influence the dimensionality and structure of the resulting metal-ligand network. While specific studies on the topological constraints of this compound are not extensively documented, principles from related systems can be applied.

The rigidity and steric bulk of the dibenzyl moiety can be seen as a design element that imposes constraints on the formation of extended coordination polymers. In contrast to simpler iminodiacetate ligands that can form intricate three-dimensional frameworks, the bulky benzyl groups in this compound are likely to favor the formation of discrete mononuclear or dinuclear complexes.

In the case of a related ligand, N-(4-carboxy-benzyl)iminodiacetic acid, the presence of the benzyl group, along with the additional carboxylate functionality, leads to the formation of three-dimensional lanthanide coordination polymers with helical tunnels nih.gov. This demonstrates how the benzyl group, when functionalized, can act as a structural director in the formation of complex architectures. The non-functionalized benzyl groups in this compound, however, are more likely to limit the dimensionality of the resulting structures due to their steric demands.

Formation and Stability of this compound Metal Complexes

The formation and stability of metal complexes with this compound are governed by the nature of the metal ion and the inherent properties of the ligand. The tridentate chelation of the iminodiacetate core provides a strong thermodynamic driving force for complex formation with a wide range of metal ions.

Transition Metal Complexes of this compound and its Derivatives

This compound and its derivatives form stable complexes with various transition metals. The stability of these complexes is influenced by factors such as the charge-to-radius ratio of the metal ion and the ligand field stabilization energy.

The stability of iminodiacetate-type complexes with transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is expected that the stability of this compound complexes would also adhere to this trend.

Below is a table summarizing the stability constants for some transition metal complexes with the related ligand, benzylamine-N,N'-diacetate (BDA), which is a mono-benzyl derivative. These values provide an approximation of the stability that could be expected for this compound complexes.

| Metal Ion | log K₁ (BDA) |

| Co(II) | 7.3 |

| Ni(II) | 8.4 |

| Cu(II) | 10.6 |

| Zn(II) | 7.0 |

Data for Benzylamine-N,N'-diacetate (BDA) at 25 °C and ionic strength of 0.1 M.

Lanthanide Complexes of Iminodiacetate Derivatives and Luminescent Properties

Iminodiacetate derivatives are effective ligands for sensitizing the luminescence of lanthanide ions. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

While specific studies on the luminescent properties of this compound-lanthanide complexes are limited, research on related aromatic iminodiacetate derivatives provides valuable insights. For instance, lanthanide complexes with N-(4-carboxy-benzyl)iminodiacetic acid have been shown to form coordination polymers that exhibit characteristic luminescence of the lanthanide ions nih.gov. In these complexes, the samarium(III) and europium(III) compounds show characteristic red emission upon excitation with UV light nih.gov.

The efficiency of the energy transfer and the resulting luminescence intensity are highly dependent on the structure of the ligand and its ability to shield the lanthanide ion from non-radiative decay pathways, such as quenching by solvent molecules. The bulky benzyl groups of this compound could potentially provide good shielding for the lanthanide ion, which may lead to enhanced luminescent properties.

The table below presents the characteristic emission peaks for Samarium(III) and Europium(III) complexes with the related N-(4-carboxy-benzyl)iminodiacetic acid ligand.

| Lanthanide Ion | Transition | Emission Peak (nm) |

| Sm(III) | ⁴G₅/₂ → ⁶H₅/₂ | 560 |

| ⁴G₅/₂ → ⁶H₇/₂ | 595 | |

| ⁴G₅/₂ → ⁶H₉/₂ | 642 | |

| Eu(III) | ⁵D₀ → ⁷F₀ | 579 |

| ⁵D₀ → ⁷F₁ | 591 | |

| ⁵D₀ → ⁷F₂ | 617 | |

| ⁵D₀ → ⁷F₃ | 651 | |

| ⁵D₀ → ⁷F₄ | 697 |

Data for [Ln(N-(4-carboxy-benzyl)iminodiacetate)(H₂O)₂]n complexes. nih.gov

Influence of pH on Metal Complex Formation and Speciation

The formation and speciation of metal complexes with this compound are profoundly dependent on the pH of the solution. This dependency arises from the protonation state of the ligand's carboxylate groups. In highly acidic conditions, the carboxylate moieties are protonated, diminishing the ligand's ability to coordinate with a metal ion. As the pH increases, these groups deprotonate, enhancing the chelating capacity of the molecule.

Potentiometric titrations are a key technique used to study these equilibria. By titrating a solution containing the ligand and a metal ion with a strong base, the formation of various complex species can be monitored as a function of pH. The stability constants of the resulting complexes can then be calculated.

The general process involves the stepwise deprotonation of the ligand followed by coordination to the metal ion. This can lead to the formation of several species in solution, such as the protonated complex [M(HL)], the neutral complex [ML], and potentially bis-complexes [ML₂] where L represents the deprotonated this compound ligand and M is the metal ion. The relative concentration of these species is dictated by the pH. For instance, the protonated species [M(HL)] may dominate at lower pH values, while the fully deprotonated [ML] complex becomes the major species in a more alkaline environment. jetir.orgnih.gov

The precise distribution of these species is unique to each metal-ligand system and is critical for understanding the system's behavior in various chemical and biological environments.

Table 1: Representative Species Distribution for a Divalent Metal-Dibenzyl Iminodiacetate System This table illustrates a hypothetical distribution based on the general behavior of iminodiacetate ligands.

| pH Range | Dominant Species | Description |

| < 3 | H₂L, M²⁺ | The ligand is fully protonated (H₂L) and exists as a free species. Metal ions (M²⁺) are uncomplexed. |

| 3 - 5 | [M(HL)]⁺ | The ligand is partially deprotonated (HL⁻), allowing for the formation of a protonated metal complex. |

| 5 - 9 | [ML] | The ligand is fully deprotonated (L²⁻), forming the stable, neutral 1:1 metal-ligand complex. |

| > 9 | [M(OH)L]⁻ | At higher pH, hydrolysis may occur, leading to the formation of hydroxo species. |

Kinetic Inertness of Metal-Ligand Systems Incorporating Iminodiacetate

In coordination chemistry, it is crucial to distinguish between thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the position of the equilibrium between the complex and its free components, while kinetic inertness relates to the rate at which the complex undergoes ligand exchange or dissociation reactions. dalalinstitute.com A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). dalalinstitute.com

Metal-ligand systems incorporating open-chain aminopolycarboxylate ligands like this compound are often kinetically more labile compared to complexes with macrocyclic or structurally rigidified ligands. researchgate.net The flexibility of the ligand's backbone can provide lower-energy pathways for dissociation.

The kinetic inertness of a metal complex is a critical parameter for its use in in vivo applications, such as radiopharmaceuticals or MRI contrast agents. researchgate.netnih.gov For these uses, the metal ion must remain tightly bound to the chelator to prevent its release into the biological system, which could lead to toxicity or undesired interactions. The dissociation half-life (t₁/₂) of a complex under physiological conditions is a key measure of its kinetic inertness. nih.gov Increasing the rigidity of the ligand backbone is a common strategy to enhance the kinetic inertness of the corresponding metal complexes. researchgate.netnih.gov While thermodynamically stable, complexes of this compound may exhibit relatively fast dissociation rates, which could limit their suitability for certain biological applications without further structural modification.

Redox Properties of this compound Coordination Compounds

The this compound ligand itself is generally considered redox-inactive under typical electrochemical conditions. Its primary role is to act as a chelator, binding to a metal ion through its nitrogen and two carboxylate oxygen atoms. Consequently, the redox properties of its coordination compounds are primarily centered on the coordinated metal ion.

The ligand field created by this compound influences the redox potential of the metal center. By binding to the metal, the ligand can stabilize one oxidation state relative to another, thereby shifting the metal's reduction or oxidation potentials compared to the free aqua ion. For example, in a complex with a metal that has accessible oxidation states, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), the ligand environment helps to determine the ease of electron transfer.

Techniques like cyclic voltammetry can be used to study these redox processes. sjsu.edu The resulting voltammograms can reveal the formal reduction potential of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple within the complex. The non-covalent interactions and the electron-donating properties of the ligand play a subtle but important role in tuning these electronic properties. While the iminodiacetate framework is not directly involved in the electron transfer, its coordination modulates the electronic structure of the metal, making it a key component in the design of metal complexes with specific redox characteristics.

Bioinorganic Aspects of Iminodiacetate Chelators and Derivatives

The iminodiacetate (IDA) moiety is a foundational structural motif in bioinorganic chemistry, particularly in the design of chelators for medical applications. While this compound itself may not be directly used, its core structure is present in a wide array of derivatives designed for specific biological targeting and imaging.

The primary bioinorganic relevance of IDA-type chelators is their ability to form stable complexes with various metal ions, including radioactive isotopes used in nuclear medicine for both diagnostics and therapy. rsc.org For example, derivatives of IDA are famously used in hepatobiliary iminodiacetic acid (HIDA) scans, where a technetium-99m complex is administered to evaluate the function of the gallbladder and biliary system.

The benzyl groups in this compound would significantly increase the lipophilicity of the resulting metal complexes compared to the parent iminodiacetic acid. This property is a critical factor in the design of radiopharmaceuticals and other metal-based drugs, as it strongly influences their absorption, distribution, metabolism, and excretion (ADME) profile. By modifying the substituents on the iminodiacetate backbone, chemists can tune the biodistribution of the complex to target specific organs or tissues. The development of target-specific radiopharmaceuticals is a major focus of modern coordination chemistry, aiming for early disease detection and targeted radiotherapy. rsc.org

Applications of Dibenzyl Iminodiacetate in Advanced Chemical Research

Catalysis in Organic Transformations and Organometallic Reactions

Dibenzyl iminodiacetate (B1231623) serves as a versatile precursor for ligands in a variety of catalytic applications. Its core structure, featuring a secondary amine and two ester functionalities, allows for modification and coordination with a wide range of metal centers. The benzyl (B1604629) groups can be readily removed via hydrogenolysis to reveal the corresponding dicarboxylic acid, which acts as a powerful tridentate ligand. This adaptability makes it a valuable component in the design of catalysts for complex organic transformations.

Homogeneous Catalysis Systems Utilizing Dibenzyl Iminodiacetate Ligands

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands derived from this compound play a crucial role in modulating the activity and selectivity of metal centers. These systems benefit from the solubility of the catalyst complex, which enhances mass transfer and often allows for milder reaction conditions. researchgate.netmdpi.com The iminodiacetate framework, once deprotected, can coordinate to a metal, creating a stable complex that can activate substrates and facilitate bond-forming or bond-breaking processes. For instance, such ligands can be part of pseudo-homogeneous systems where the catalyst is initially soluble but later separates, combining the advantages of both homogeneous and heterogeneous catalysis. mdpi.com The electronic and steric properties of the catalyst can be fine-tuned by modifying the iminodiacetate backbone, influencing the outcome of the catalytic cycle.

Stereoselective Catalysis and Asymmetric Synthesis

A significant application of ligands derived from this compound is in the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. rsc.orgrsc.org By introducing chiral elements into the ligand structure, catalysts can be designed to control the spatial arrangement of reactants, leading to high enantioselectivity. nih.govchemrxiv.org While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands, which can be conceptually derived from a modified iminodiacetate scaffold, have proven highly effective in many metal-catalyzed reactions. nih.gov The development of chiral ligands is essential for synthesizing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. chemistry-chemists.comnih.gov The process often involves creating a chiral environment around the metal center, which then preferentially catalyzes the formation of one enantiomer over the other. ua.es

Applications in Oxidation, Hydrogenation, and Carbon-Carbon Bond Forming Reactions

Ligands derived from this compound are instrumental in a range of specific catalytic reactions, including oxidation, hydrogenation, and the formation of carbon-carbon bonds.

Oxidation Reactions: Metal complexes featuring iminodiacetate-type ligands can act as catalysts for the selective oxidation of alcohols to aldehydes or carboxylic acids. mdpi.comresearchgate.netmdpi.com For example, copper complexes have been studied as models for galactose oxidase, an enzyme that catalyzes the oxidation of primary alcohols. mdpi.com The ligand environment is critical for stabilizing the metal center in various oxidation states and for mediating the transfer of electrons during the catalytic cycle.

Hydrogenation Reactions: In catalytic hydrogenation, these ligands can be used with metals like ruthenium to facilitate the addition of hydrogen across double bonds or to reduce functional groups. researchgate.netrepec.orgnih.gov The development of reliable kinetic models for these reactions is crucial for applications such as liquid organic hydrogen carriers (LOHCs), where compounds like dibenzyltoluene are hydrogenated for energy storage. researchgate.netrepec.orgresearchgate.net The efficiency of these catalysts depends on the ligand's ability to promote the activation of hydrogen and its transfer to the substrate.

Carbon-Carbon Bond Forming Reactions: The formation of carbon-carbon bonds is fundamental to organic synthesis. nih.govresearchgate.netnih.gov While certain rare earth metal-BINOL complexes containing dibenzyl methylmalonate have been tested in Michael reactions, they were found to be relatively ineffective, highlighting the specificity of ligand-catalyst systems. iupac.org For example, the reaction between cyclopentenone and dibenzyl methylmalonate in the presence of a lanthanum-lithium-BINOL complex yielded the Michael adduct with only 13% enantiomeric excess (ee). iupac.org This underscores the ongoing challenge and importance of designing highly effective and selective catalysts for these crucial transformations.

Materials Science Applications of this compound Derivatives

Derivatives of this compound, particularly the deprotected iminodiacetic acid (IDA), are valuable building blocks in materials science. The strong chelating ability of the IDA group is harnessed to create functional materials for environmental remediation and structural applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Iminodiacetate Units

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.govespublisher.com Iminodiacetate units are used as organic linkers to construct coordination polymers and MOFs with diverse structures and properties. rsc.orgmdpi.com For example, the reaction of iminodiacetic acid with lanthanide oxides under hydrothermal conditions has been shown to produce a series of 3D lanthanide-based coordination polymers. rsc.org In this process, the iminodiacetic acid can undergo an in situ cyclodehydration to form 2,5-diketopiperazine-1,4-diacetate, which then acts as the linking unit in the final framework. rsc.org The choice of metal and ligand dictates the resulting topology and functionality of the material, making them suitable for applications in catalysis, gas storage, and separation. wikipedia.orgmdpi.comnih.gov

Adsorbents for Heavy Metal Removal and Gas Capture

The ability of the iminodiacetate group to form stable chelate complexes with metal ions makes it an excellent functional group for adsorbents designed for environmental cleanup. researchgate.netnih.govbiomedres.us Resins and other solid supports functionalized with iminodiacetic acid are widely used for the removal of toxic heavy metal ions from wastewater. researchgate.net The nitrogen and two carboxylate groups of the IDA ligand coordinate with metal ions, effectively sequestering them from aqueous solutions. These materials demonstrate high adsorption capacities for various noxious metals. researchgate.netresearchgate.net The effectiveness of these adsorbents is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. mdpi.com Desorption studies show that these materials can often be regenerated, making them a cost-effective solution for water purification. researchgate.net

Interactive Data Table: Adsorption Capacities of Iminodiacetate Chelating Resin

This table summarizes the maximum adsorption capacity of an iminodiacetate-functionalized resin for various divalent metal ions, as determined by batch method experiments.

| Metal Ion | Maximum Adsorption Capacity (mmol/g) |

| Copper (Cu(II)) | 1.79 researchgate.net |

| Nickel (Ni(II)) | 1.72 researchgate.net |

| Cobalt (Co(II)) | 1.26 researchgate.net |

| Mercury (Hg(II)) | 0.96 researchgate.net |

Corrosion Inhibition Formulations

The utility of organic molecules as corrosion inhibitors for metals, particularly in acidic environments, is a well-established field of study. These inhibitors function by adsorbing onto the metal surface, thereby creating a protective barrier against corrosive agents. The effectiveness of these inhibitors is often linked to the presence of heteroatoms (such as nitrogen and oxygen) and aromatic rings in their molecular structure, which can facilitate adsorption onto the metal surface.

While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the known mechanisms of action for similar amine and aromatic compounds suggest its potential in this application ekb.egnih.gov. Amine compounds, for instance, have been shown to inhibit the corrosion of mild steel in acidic solutions ekb.eg. The proposed mechanism involves the formation of an adsorbed layer on the metal surface, with the efficiency of inhibition depending on the chemical structure of the amine compound ekb.eg. Aromatic structures, such as those in benzyl derivatives, are also known to contribute to the protective action of corrosion inhibitors nih.gov. Therefore, the this compound molecule, possessing both amine and benzyl functional groups, presents a promising scaffold for the development of novel corrosion inhibitors. Further research is needed to specifically evaluate its efficacy and mechanism of action in protecting various metals from corrosion.

Luminescent Materials in Optoelectronics (OLEDs, Solar Cells)

Luminescent materials are at the core of various optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells researchgate.netresearchgate.netmdpi.comsemanticscholar.org. These materials are capable of emitting light upon excitation, a property that is harnessed in the emissive layers of OLEDs and can be utilized to enhance the efficiency of solar cells researchgate.netresearchgate.net. The design and synthesis of novel organic molecules with tailored luminescent properties is an active area of research.

The application of this compound in luminescent materials is an emerging area of investigation. While specific research detailing its use in OLEDs or solar cells is limited, the structural motifs present in the molecule are found in various luminescent compounds. For instance, iminodibenzyl derivatives have been explored as hole transport materials in inverted perovskite solar cells, demonstrating promising performance and stability ekb.eg. The incorporation of the iminodibenzyl unit was found to influence the optical and thermal properties of the materials, highlighting the potential of this structural component in the design of materials for photovoltaic applications ekb.eg. The development of luminescent materials often involves the complexation of organic ligands with metal ions, which can enhance the planarity and rigidity of the system, leading to improved luminescent properties mdpi.com. The iminodiacetate group in this compound is a potential ligand for such complexation, suggesting a possible route for the development of novel luminescent metal complexes.

Biomedical Research Applications (Excluding Clinical Human Trials)

In the realm of biomedical research, the unique chemical properties of this compound and its derivatives have led to their exploration in a variety of applications, ranging from diagnostic imaging to therapeutic agent development.

Ligands for Imaging Agents (e.g., MRI Contrast Agents)

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool, and its efficacy is often enhanced by the use of contrast agents. Gadolinium(III)-based complexes are the most widely used MRI contrast agents ijcsi.pronih.gov. The design of the organic ligand that chelates the gadolinium(III) ion is crucial for the stability and efficacy of the contrast agent ijcsi.pro. Iminodiacetic acid (IDA) derivatives have been investigated as ligands for gadolinium complexes for use as MRI contrast agents, particularly for liver imaging, due to their high affinity for hepatocytes rsc.orgazonano.com.

Biocompatibility studies of gadolinium complexes with various IDA derivatives have been conducted to evaluate their potential toxicity rsc.orgazonano.com. These studies have assessed the influence of these complexes on plasma hemostasis and the integrity of red blood cells and endothelial cells rsc.orgazonano.com. While these studies provide valuable insights into the potential of IDA derivatives as ligands for MRI contrast agents, further research is necessary to fully establish the safety and efficacy of specific derivatives like this compound in this context.

Enzyme Inhibition and Modulator Development (e.g., Metallo-β-lactamase, Polyamine Oxidase, Src SH2 Domain)

The development of enzyme inhibitors is a cornerstone of drug discovery. This compound and its core structure, iminodiacetic acid, have been investigated for their potential to inhibit specific enzymes implicated in disease.

Metallo-β-lactamase Inhibition: The rise of antibiotic resistance is a major global health threat, and metallo-β-lactamases (MBLs) are a key family of enzymes that confer resistance to a broad range of β-lactam antibiotics nih.gov. There is an urgent need for effective MBL inhibitors to be co-administered with existing antibiotics nih.gov. Research has identified iminodiacetic acid (IDA) as a promising metal-binding pharmacophore for the development of New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors mdpi.com. In one study, benzylated-IDA showed significant inhibitory activity against NDM-1, suggesting that the benzyl groups can contribute to the binding and inhibition of the enzyme mdpi.com. This finding provides a strong rationale for the further investigation of this compound and its derivatives as potential MBL inhibitors.

| Compound | NDM-1 Inhibition (%) at 250 µM |

| Methylated-IDA | 90% |

| Benzylated-IDA | 65% |

Src SH2 Domain Inhibition: The Src homology 2 (SH2) domain is a structurally conserved protein domain that plays a critical role in intracellular signal transduction by binding to phosphotyrosine-containing peptides nih.gov. The SH2 domain of the Src family of tyrosine kinases is a key mediator of protein-protein interactions that are essential for kinase regulation and signaling nih.gov. The development of inhibitors that can selectively target these interactions is a promising approach for cancer therapy nih.gov. While there is no direct evidence of this compound inhibiting the Src SH2 domain, the development of peptide-based and small molecule inhibitors targeting this domain is an active area of research nih.gov. The structural features of this compound could potentially be adapted to design novel inhibitors of SH2 domain-mediated protein-protein interactions.

Chelating Agents for Metal Scavenging and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of diseases. Transition metals can contribute to oxidative stress by catalyzing the formation of ROS. Consequently, metal chelating agents that can sequester these metals are of interest for their potential to mitigate oxidative damage rsc.orgjmaterenvironsci.com.

A study on N,N'-bis-dibenzyl ethylenediaminediacetic acid (DBED), a compound structurally related to this compound, has demonstrated its potential as an "oxidative stress activatable" iron chelator rsc.org. In in vitro models of oxidative stress, DBED was shown to be oxidized to a species with a much stronger iron-binding capacity rsc.org. This suggests that such compounds could act as site-specific hydroxyl radical scavengers and become potent iron chelators precisely at the sites of oxidative stress rsc.org. These findings provide a strong rationale for investigating this compound for similar properties in metal scavenging and the mitigation of oxidative stress.

In Vitro Antimicrobial and Anticancer Research Applications

The search for novel antimicrobial and anticancer agents is a continuous effort in biomedical research. The unique chemical structures of this compound and its derivatives make them interesting candidates for evaluation in these areas.

In Vitro Antimicrobial Research: The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial strategies. A prodrug approach, where a pharmacologically inactive compound is converted to an active drug at the target site, has been explored to enhance the potency of antimicrobial agents. In one study, the attachment of (acetoxy)methyl iminodiacetate groups to simple phenolic compounds was shown to significantly increase their activity against both planktonic bacteria and biofilms nih.govblucher.com.br. This suggests that the iminodiacetate moiety can be used as a tool to improve the efficacy of known antimicrobial agents nih.govblucher.com.br. While this study did not use this compound directly, it highlights the potential of the iminodiacetate functional group in the design of novel antimicrobial compounds.

In Vitro Anticancer Research: The development of new anticancer drugs is a critical area of research. Metal complexes, in particular, have shown promise as anticancer agents rsc.orgazonano.comblucher.com.br. The cytotoxic effects of various metal-ligand complexes are often evaluated against a panel of cancer cell lines to determine their potential as therapeutic agents rsc.orgazonano.com. Studies on copper complexes with iminodiacetate and diimine ligands have demonstrated their in vitro antiproliferative activity blucher.com.br. Similarly, research on manganese, cobalt, and nickel complexes has shown that the metal center plays a significant role in the antiproliferative activities of these compounds rsc.org. While direct in vitro anticancer studies of this compound are not extensively reported, the existing research on related iminodiacetate-metal complexes provides a foundation for exploring its potential in this area. For instance, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells researchgate.net.

| Cancer Cell Line | Compound | IC50 (µM) |

| Breast Cancer (3S7S) | Cu(II) complex | Lower than Cisplatin |

| Liver Cancer (4OO6) | Cu(II) complex | Lower than Cisplatin |

| Colorectal Cancer (HCT-116) | Glucopyranosyl-conjugated benzyl derivative 8d | Comparable to 5-Fluorouracil |

Components in Drug Delivery Systems

The iminodiacetate moiety, for which this compound serves as a key synthetic precursor, is integral to the design of advanced drug delivery systems. Its strong ability to chelate metals and its utility in creating prodrugs allow for the development of targeted and controlled-release therapeutic strategies.

One significant application is in the creation of bifunctional chelators (BFCs) for targeted radionuclide therapy. researchgate.netnih.gov Radionuclide drug conjugates (RDCs) are an emerging class of cancer therapy that delivers a radioactive payload directly to cancer cells. biochempeg.com These conjugates consist of a targeting molecule (like an antibody), a linker, a chelator, and the radionuclide. biochempeg.comwuxiapptec.com The chelator's role is to securely bind the radioactive metal ion, preventing its release into the body while en route to the tumor. wuxiapptec.com Iminodiacetate-based structures are used to build these chelators, which are then conjugated to targeting molecules for site-specific delivery of therapeutic radioisotopes. researchgate.netnih.gov

Another strategy involves using the iminodiacetate group to create prodrugs. Prodrugs are inactive drug derivatives that become activated once they reach their target site. nih.gov Researchers have synthesized (acetoxy)methyl iminodiacetate derivatives of simple phenolic antimicrobials. This modification increases the potency of the parent drugs against mature bacterial biofilms, demonstrating a prodrug strategy that enhances the delivery and effectiveness of the antimicrobial agent. nih.gov